2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate is a complex organic compound with a unique structure that includes a benzothiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzothiepin ring system through cyclization reactions.
- Introduction of the phenyl group via Friedel-Crafts alkylation.
- Dimethylation of the amine group using methylating agents such as methyl iodide.
- Sulfation to form the sulfate salt, often using sulfuric acid or other sulfating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a tetrahydropyrimidinone ring system.
N,N-Dimethylpropyleneurea: Another related compound with a similar dimethylamine functional group.
Uniqueness
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
37014-83-8 |
---|---|
Molecular Formula |
C21H29NO4S2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
dimethyl-[3-(5-phenyl-3,4-dihydro-2H-1-benzothiepin-5-yl)propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27NS.H2O4S/c1-22(2)16-8-14-21(18-10-4-3-5-11-18)15-9-17-23-20-13-7-6-12-19(20)21;1-5(2,3)4/h3-7,10-13H,8-9,14-17H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
UGDNRBHZCNXAAT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1(CCCSC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.